molecular formula C10H13I B1330940 1-Tert-butyl-3-iodobenzene CAS No. 58164-02-6

1-Tert-butyl-3-iodobenzene

Cat. No.: B1330940
CAS No.: 58164-02-6
M. Wt: 260.11 g/mol
InChI Key: DZOSRDFXDIXEEL-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-iodobenzene is an organic compound with the molecular formula C10H13I. It is characterized by the presence of a tert-butyl group and an iodine atom attached to a benzene ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-tert-butylbenzene. The process typically includes the following steps:

    Starting Material: 1-tert-butylbenzene.

    Reagents: Iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-tert-Butyl-4-iodobenzene
  • 1-tert-Butyl-2-iodobenzene
  • 4-tert-Butyl-1-iodobenzene

Comparison: 1-Tert-butyl-3-iodobenzene is unique due to the position of the iodine atom on the benzene ring. This positional isomerism can significantly influence the compound’s reactivity and the types of reactions it undergoes. For example, 1-tert-butyl-4-iodobenzene may exhibit different reactivity in coupling reactions compared to this compound .

Properties

IUPAC Name

1-tert-butyl-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOSRDFXDIXEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348521
Record name 1-tert-butyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58164-02-6
Record name 1-tert-butyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58164-02-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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